molecular formula C16H18N2O3 B1437532 N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide CAS No. 1020722-80-8

N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide

Cat. No. B1437532
M. Wt: 286.33 g/mol
InChI Key: NIOFHWPVZLFJSF-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide, also known as N-AP-2-MEB, is a chemical compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of approximately 175°C and a molecular weight of 309.37 g/mol. N-AP-2-MEB has been used in a variety of biochemical and physiological studies, and has been found to be beneficial in laboratory experiments due to its low toxicity and high solubility.

Scientific Research Applications

Antioxidant Activity

Amino-substituted benzamide derivatives, including structures related to N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide, have been explored for their potential as antioxidants. These compounds have shown promise in scavenging free radicals due to their electrochemical oxidation properties, which are crucial for understanding their free radical scavenging activity. Studies utilizing cyclic and square-wave voltammetry have demonstrated that the primary amino group in these compounds undergoes a complex, pH-dependent oxidation process, contributing to their antioxidant activity. Specifically, derivatives like N-(4-aminophenyl)-2-hydroxybenzamide among others have been investigated, indicating that modifications in the benzamide structure can influence antioxidant capacity significantly (Jovanović et al., 2020).

Organogels and Aggregates Formation

Research into organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides (PDIs) substituted with hydrophobic and/or hydrophilic groups at the imide nitrogen positions has revealed the formation of fluorescent gels. Compounds structurally related to N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide have demonstrated the ability to form gels in various solvents, showing significant potential for the development of novel organogels based on PDIs. This opens avenues for applications in materials science and nanotechnology, where the gelating properties of such compounds can be harnessed for innovative uses (Wu et al., 2011).

Chemoselective Synthesis

The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has been studied, yielding products of biological interest. This method represents a significant step forward in the synthesis of N-(2-hydroxyphenyl)benzamides, including compounds with similar structural features to N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide. The process involves the formation of thioureas followed by elimination, highlighting an innovative approach to synthesizing benzamide derivatives with potential biological applications (Singh et al., 2017).

properties

IUPAC Name

N-(3-aminophenyl)-2-(2-methoxyethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-9-10-21-15-8-3-2-7-14(15)16(19)18-13-6-4-5-12(17)11-13/h2-8,11H,9-10,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOFHWPVZLFJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-2-(2-methoxyethoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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